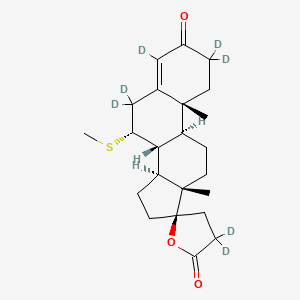
7alpha-Thiomethyl spironolactone-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7alpha-Thiomethyl spironolactone-d7 is a labeled metabolite of spironolactone, a steroidal antimineralocorticoid and antiandrogen. It is part of the spirolactone group and is used primarily for research purposes. The compound is characterized by its molecular formula C23H25D7O3S and a molecular weight of 395.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thiomethyl spironolactone-d7 involves the incorporation of deuterium atoms into the spironolactone structure. This is typically achieved through a series of chemical reactions that introduce the thiomethyl group at the 7alpha position. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped to handle isotopic labeling. The process involves multiple steps, including the preparation of intermediates and the final product purification. The production scale is usually small, given the compound’s primary use in research .
Chemical Reactions Analysis
Types of Reactions: 7alpha-Thiomethyl spironolactone-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions typically result in the formation of new carbon-sulfur bonds .
Scientific Research Applications
7alpha-Thiomethyl spironolactone-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for isotopic labeling studies. In biology, it is used to investigate the metabolic pathways and interactions of spironolactone. In medicine, the compound helps in understanding the pharmacokinetics and pharmacodynamics of spironolactone and its metabolites .
Mechanism of Action
The mechanism of action of 7alpha-Thiomethyl spironolactone-d7 involves its interaction with mineralocorticoid and androgen receptors. As an antimineralocorticoid, it inhibits the action of aldosterone, leading to increased sodium excretion and potassium retention. As an antiandrogen, it competes with androgens for receptor binding, thereby reducing androgenic effects. These actions are mediated through specific molecular targets and pathways, including the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7alpha-Thiomethyl spironolactone-d7 include 7alpha-thiospironolactone, 6beta-hydroxy-7alpha-thiomethylspironolactone, and canrenone. These compounds share structural similarities and are also metabolites of spironolactone .
Uniqueness: What sets this compound apart is its isotopic labeling with deuterium, which makes it particularly useful for research applications. The deuterium atoms provide a distinct advantage in tracing and studying metabolic pathways, as they can be easily detected using various analytical techniques .
Properties
Molecular Formula |
C23H32O3S |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17R)-2,2,3',3',4,6,6-heptadeuterio-10,13-dimethyl-7-methylsulfanylspiro[7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1/i4D2,7D2,12D,13D2 |
InChI Key |
FWRDLPQBEOKIRE-JHULEAHOSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C2([2H])[2H])SC)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)
![2-cyclopropyl-7-[dideuterio(hydroxy)methyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12430182.png)
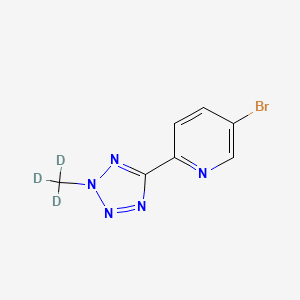
![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)
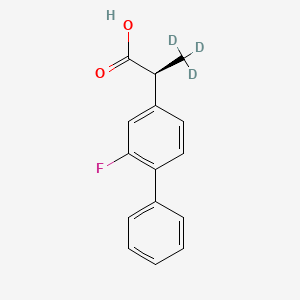
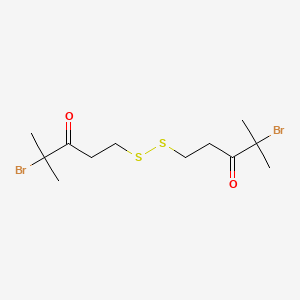

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
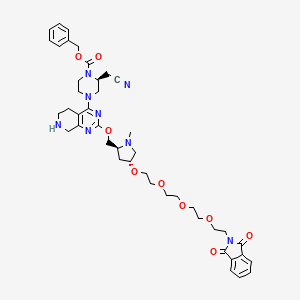
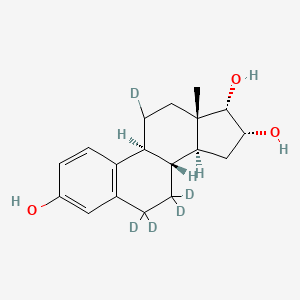
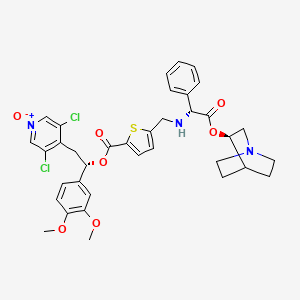

![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
